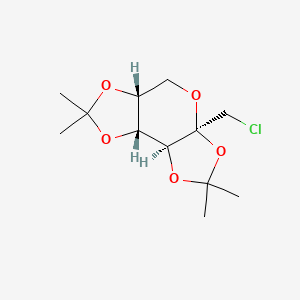
D-Fructopiranose Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructopiranose Hydrochloride is a derivative of D-fructose, a naturally occurring monosaccharide. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is a crystalline substance that can be synthesized through specific chemical reactions involving D-fructose and hydrochloric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructopiranose Hydrochloride typically involves the reaction of D-fructose with hydrochloric acid. One common method includes dissolving D-fructose in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the desired product. The reaction is usually carried out at room temperature, and the yield can be optimized by controlling the concentration of hydrochloric acid and the reaction time .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of ionic liquids as catalysts. For example, an imidazole-based ionic liquid combined with strontium chloride has been identified as an effective catalyst for the chemoselective isopropylidenation of D-fructose, leading to the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
D-Fructopiranose Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chloro substituent in this compound can be substituted by various nucleophilic anions such as azide, thiocyanate, and acetate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, 2-chloroethanol, and various nucleophilic anions. The reactions are typically carried out at room temperature, and the conditions can be adjusted to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include various substituted derivatives of D-Fructopiranose, such as 2′-chloroethyl β-D-fructopyranoside and its nucleophilic substitution products .
Aplicaciones Científicas De Investigación
D-Fructopiranose Hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of D-Fructopiranose Hydrochloride involves its interaction with specific molecular targets and pathways. As a monosaccharide derivative, it can participate in various biochemical reactions, including glycosylation and enzymatic transformations. These interactions are crucial for its biological activity and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to D-Fructopiranose Hydrochloride include:
Beta-D-Fructopyranose: A naturally occurring form of D-fructose with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Unlike its similar compounds, it can undergo specific substitution reactions and form unique derivatives that are valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H19ClO5 |
|---|---|
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
(1R,2S,6R,9R)-6-(chloromethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19ClO5/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 |
Clave InChI |
JPOKXWDHLOMNQX-XBWDGYHZSA-N |
SMILES isomérico |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CCl)C |
SMILES canónico |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





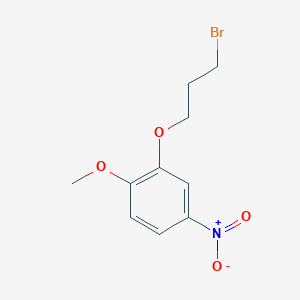

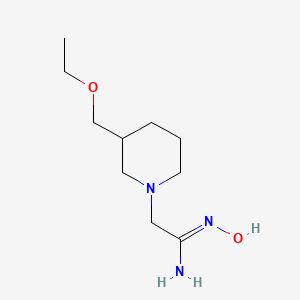
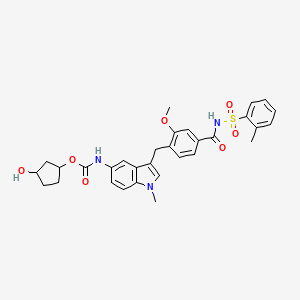
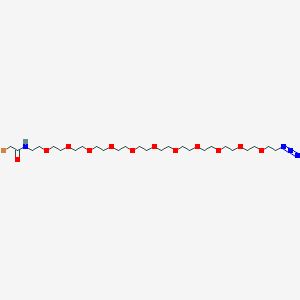

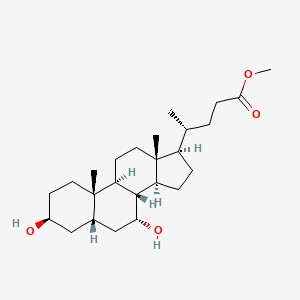
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)

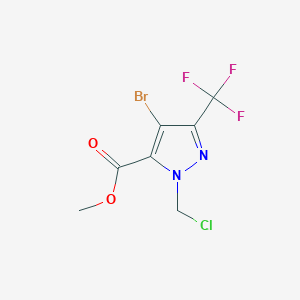
![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
